Methyl 3,5-diacetylbenzoate
Description
Methyl 3,5-diacetylbenzoate is an aromatic ester derivative of benzoic acid featuring acetyl groups at the 3 and 5 positions of the benzene ring and a methyl ester at the carboxyl group. This compound is of significant interest in organic synthesis due to its dual acetyl substituents, which enhance its electron-withdrawing properties and influence reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3,5-diacetylbenzoate |
InChI |
InChI=1S/C12H12O4/c1-7(13)9-4-10(8(2)14)6-11(5-9)12(15)16-3/h4-6H,1-3H3 |
InChI Key |
IPFBQMHHEFOJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-diacetylbenzoate can be synthesized through the Friedel-Crafts acylation of methyl benzoate. The reaction involves the use of acetyl chloride (CH3COCl) and an aluminum chloride (AlCl3) catalyst. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain the anhydrous conditions and precise temperature control required for optimal yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-diacetylbenzoate undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran)
Products: Corresponding alcohols
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine)
Conditions: Presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3)
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in the presence of iron(III) bromide
Major Products:
Oxidation: 3,5-diacetylbenzoic acid
Reduction: 3,5-dihydroxybenzoic acid
Substitution: 3,5-diacetyl-4-bromobenzoate
Scientific Research Applications
Methyl 3,5-diacetylbenzoate has several applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
-
Biology:
- Investigated for its potential antimicrobial properties.
- Used in the development of bioactive compounds.
-
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 3,5-diacetylbenzoate involves its interaction with various molecular targets and pathways. The compound’s acetyl groups can participate in nucleophilic acyl substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Acyl Substitution: The acetyl groups on the benzene ring can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing acetyl groups.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares Methyl 3,5-diacetylbenzoate with key analogs, emphasizing substituent patterns and functional group differences:
Key Observations:
- Electron Effects : Acetyl groups in this compound withdraw electrons, making the aromatic ring less reactive toward electrophilic substitution compared to methoxy-substituted analogs (e.g., Methyl 3,5-dimethoxybenzoylformate) .
- Solubility: The presence of polar acetyl groups may improve solubility in polar solvents relative to non-polar substituents like bromine .
- Biological Activity : Acetylated benzoates are less likely to exhibit direct antimicrobial activity compared to halogenated analogs (e.g., Methyl 3,5-dichloro-4-methoxybenzoate ), as halogens often enhance membrane disruption.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
